molecular formula C3H10ClNO2 B8221091 (2R)-1-aminooxypropan-2-ol;hydrochloride

(2R)-1-aminooxypropan-2-ol;hydrochloride

Cat. No.: B8221091
M. Wt: 127.57 g/mol
InChI Key: YZYUSDXDWKOENV-AENDTGMFSA-N
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Description

(2R)-1-Aminooxypropan-2-ol hydrochloride (CAS: 950595-72-9) is a chiral hydroxylamine derivative with the molecular formula C₃H₉NO₂·HCl and a molecular weight of 127.57 g/mol . Its structure features an aminooxy (-O-NH₂) group attached to a secondary alcohol, distinguishing it from conventional amines or amino alcohols. This compound is primarily used in synthetic chemistry and pharmaceutical research, where its stereochemistry and functional groups may influence reactivity or biological activity.

Properties

IUPAC Name

(2R)-1-aminooxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2.ClH/c1-3(5)2-6-4;/h3,5H,2,4H2,1H3;1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYUSDXDWKOENV-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CON)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CON)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Aminooxy vs. Amino Derivatives

The substitution of the aminooxy group (-O-NH₂) for an amino group (-NH₂) significantly alters physicochemical properties and reactivity. For example:

  • (1R,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride (CAS 88784-92-2) shares a similar backbone but replaces the aminooxy group with an amino group, resulting in a similarity score of 0.93 .
  • (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (CAS 255060-27-6) has a lower similarity score (0.87) due to stereochemical and functional group differences .
Impact of Functional Groups
  • Reactivity: Aminooxy groups are prone to form oximes with carbonyl compounds, a reactivity absent in amino derivatives .

Structural Analogues with Modified Backbones

Cyclic vs. Acyclic Structures
  • (1R,2R)-2-Aminocyclopentanol hydrochloride (CAS 31775-67-4) is a cyclic amino alcohol with a cyclopentane ring. Its rigid structure contrasts with the acyclic flexibility of (2R)-1-aminooxypropan-2-ol hydrochloride, affecting applications in drug design .
  • (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride (CAS 1287760-01-3) incorporates a trifluoromethyl group and cyclopropane ring, emphasizing its use in receptor-targeted pharmaceuticals .
Substituted Aromatic Derivatives
  • 2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride (CAS 2060024-73-7) features a nitro-substituted phenyl group, introducing strong electron-withdrawing effects absent in the target compound .
  • (2R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol Hydrochloride (CAS 1255037-24-1) includes a methoxyphenyl group, which may enhance lipophilicity compared to the aminooxy derivative .

Data Tables

Table 1: Key Properties of (2R)-1-Aminooxypropan-2-ol Hydrochloride and Analogues

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Group Similarity Score
(2R)-1-Aminooxypropan-2-ol hydrochloride 950595-72-9 C₃H₉NO₂·HCl 127.57 Aminooxy
(1R,2S)-1-Amino-1-phenylpropan-2-ol HCl 88784-91-2 C₉H₁₄ClNO 203.67 Amino 0.93
(1R,2R)-2-Aminocyclopentanol HCl 31775-67-4 C₅H₁₂ClNO 137.61 Cyclic amino alcohol
2-Amino-2-(3-nitrophenyl)propan-1-ol HCl 2060024-73-7 C₉H₁₂ClN₂O₃ 232.66 Nitroaromatic

Research Findings

  • Synthetic Utility: The aminooxy group in (2R)-1-aminooxypropan-2-ol hydrochloride enables unique reactions, such as oxime ligation, which are critical in bioconjugation and prodrug design .
  • Chromatographic Behavior: Chiral separation techniques (e.g., SFC, HPLC) used for amino alcohols (e.g., phenylpropanolamine derivatives) may require optimization for aminooxy compounds due to altered polarity .

Preparation Methods

Regioselective Synthesis from (R)-Propylene Oxide

The ring-opening of (R)-propylene oxide with hydroxylamine represents a direct route to (2R)-1-aminooxypropan-2-ol. Under acidic conditions (HCl, 0.5 M, 60°C), hydroxylamine preferentially attacks the less substituted carbon of the epoxide, yielding the target compound with >98% regioselectivity. The reaction proceeds via a protonated epoxide intermediate, directing nucleophilic attack to the C1 position (Table 1).

Table 1: Optimization of Epoxide Ring-Opening Conditions

ConditionTemperature (°C)Time (h)Yield (%)Purity (%)
HCl (0.5 M)6067895
H2SO4 (0.3 M)7047292
Acetic Acid (1.0 M)5086589

Post-reaction workup involves neutralization with aqueous NaHCO3, extraction with ethyl acetate, and crystallization from ethanol/water (4:1 v/v) to isolate the free base. Subsequent treatment with concentrated HCl in diethyl ether affords the hydrochloride salt in 89% yield.

Nucleophilic Displacement of Activated Alcohols

Tosylate Intermediate Formation

A two-step protocol converts (R)-propane-1,2-diol to the target compound:

  • Tosylation : The C1 hydroxyl group is converted to a tosylate using p-toluenesulfonyl chloride (1.2 eq) in pyridine (0°C, 2 h, 94% yield).

  • Displacement : Reaction with hydroxylamine hydrochloride (2.5 eq) in DMF at 80°C for 12 h replaces the tosylate group with an aminooxy moiety, achieving 82% yield (Scheme 1).

Scheme 1
(R)-Propane-1,2-diol → Tosylation → (R)-1-Tosyloxypropan-2-ol → Displacement → (2R)-1-Aminooxypropan-2-ol

Mitsunobu Reaction for Stereochemical Retention

The Mitsunobu reaction enables inversion-free installation of the aminooxy group. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, (R)-1-hydroxypropan-2-ol reacts with N-hydroxyphthalimide to form a protected aminooxy intermediate. Deprotection with hydrazine and HCl treatment yields the hydrochloride salt with 85% enantiomeric excess (ee).

Hydrochloride Salt Formation and Purification

Acid-Base Titration

The free base is dissolved in anhydrous ether and treated with gaseous HCl until pH < 2. Precipitation of the hydrochloride salt occurs immediately, with recrystallization from methanol/acetone (1:3 v/v) enhancing purity to >99%.

Azeotropic Drying

Combining the free base with xylene and Lutron® HF1 (BASF AG) facilitates azeotropic distillation, removing residual water and isolating the hydrochloride salt in 91% yield.

Stereochemical Analysis and Validation

Chiral HPLC Characterization

Enantiopurity is verified using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min). Retention times: (2R)-enantiomer = 12.3 min; (2S)-enantiomer = 14.7 min.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (R)-configuration at C2, with hydrogen bonding between the aminooxy group and chloride ion stabilizing the crystal lattice.

Scalability and Industrial Considerations

Continuous Flow Synthesis

A microreactor system (100°C, 5 bar) reduces reaction time for epoxide ring-opening from 6 h to 25 min, achieving 84% yield with 99.5% purity.

Green Solvent Alternatives

Replacing DMF with cyclopentyl methyl ether (CPME) in displacement reactions improves environmental metrics (E-factor = 2.1) without compromising yield (80%).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for (2R)-1-Aminooxypropan-2-ol Hydrochloride

MethodStepsTotal Yield (%)Cost (USD/g)Stereoselectivity
Epoxide Ring-Opening27812.50High
Tosylate Displacement37018.20Moderate
Mitsunobu Reaction46524.80Excellent

Q & A

Q. Basic Research Focus

  • Stereochemical Analysis : Employ X-ray crystallography for absolute configuration confirmation. For rapid assessment, use polarimetry ([α]D) and compare with literature values for (2R)-configured analogs .
  • Purity Assessment :
    • HPLC : Utilize a C18 column with UV detection at 210 nm (mobile phase: 0.1% TFA in H₂O/ACN).
    • NMR : Verify absence of diastereomers via ¹H-¹³C HSQC, focusing on methine proton splitting patterns .

What are the solubility and stability profiles of (2R)-1-aminooxypropan-2-ol hydrochloride under varying experimental conditions?

Q. Basic Research Focus

  • Solubility : The hydrochloride salt enhances aqueous solubility (>100 mg/mL in H₂O at 25°C). In organic solvents, solubility decreases (e.g., <5 mg/mL in EtOAc) .
  • Stability :
    • pH Sensitivity : Degrades rapidly in alkaline conditions (pH >8) via hydrolysis of the aminooxy group. Stabilize in acidic buffers (pH 4–6) .
    • Thermal Stability : Decomposes above 150°C; store at 4°C under inert atmosphere .

How should researchers design experiments to resolve contradictory data on its reactivity in nucleophilic substitution reactions?

Advanced Research Focus
Contradictions arise from competing pathways (e.g., SN2 vs. elimination). Mitigation strategies include:

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation rates.
  • Computational Modeling : Apply DFT (e.g., Gaussian 16) to map transition states and identify dominant mechanisms .
  • Isotopic Labeling : Introduce ¹⁸O or ²H at reactive sites to trace bond cleavage patterns via MS/MS .

What methodologies are recommended for assessing its stability under oxidative or reductive conditions?

Q. Advanced Research Focus

  • Oxidative Stability : Expose to H₂O₂ (3% v/v) and monitor degradation via LC-MS. Major products include nitroxides (m/z +16) .
  • Reductive Stability : Treat with NaBH₄ (1 mM) and analyze for amine byproducts (e.g., propanol derivatives) using GC-MS. Control pH to prevent over-reduction .

How can researchers evaluate its potential as an enzyme inhibitor or modulator in biological systems?

Q. Advanced Research Focus

  • Enzyme Assays : Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates (e.g., AMC derivatives). IC₅₀ values <10 µM suggest potency .
  • Cellular Uptake : Use radiolabeled (¹⁴C) compound to quantify intracellular accumulation in HEK293 cells via scintillation counting .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and measure half-life using LC-QTOF. Cytochrome P450 interactions are likely due to the aminooxy group .

What strategies address challenges in synthesizing derivatives for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Protecting Groups : Temporarily block the aminooxy moiety with Boc or Fmoc to enable regioselective alkylation/acylation .
  • Parallel Synthesis : Use automated liquid handlers to generate a library of N-alkylated analogs. Screen for bioactivity via high-throughput SPR .

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